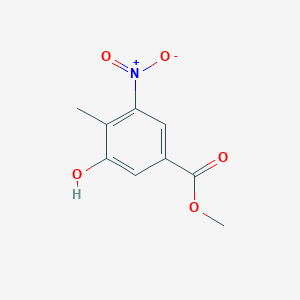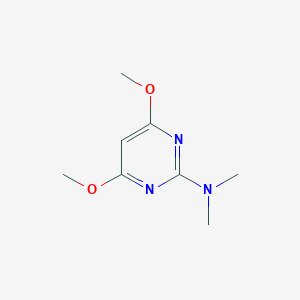
2-Bromo-5-nitroanisole
Descripción general
Descripción
“2-Bromo-5-nitroanisole” is a chemical compound with the CAS Number: 77337-82-7 . It has a molecular weight of 232.03 and is typically found in a solid form . The compound is light brown in color .
Molecular Structure Analysis
The molecular formula of “2-Bromo-5-nitroanisole” is C7H6BrNO3 . This indicates that it contains seven carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms .
Physical And Chemical Properties Analysis
“2-Bromo-5-nitroanisole” is a solid at room temperature . It has a melting point range of 99°C to 103°C . The compound is insoluble in water .
Aplicaciones Científicas De Investigación
Synthesis of Other Chemicals : 2-Bromo-5-nitroanisole has been utilized in the synthesis of other chemicals, such as 2-bromo-4-nitrophenol, which is obtained through a process involving diazotization and Sandmeyer reactions (Li Zi-ying, 2008).
Spectroscopic and Electronic Property Analysis : Studies have been conducted on similar compounds, like 5-chloro-2-nitroanisole, to understand their structural, spectroscopic, and electronic properties. This includes analysis using techniques like FTIR, FT-Raman, UV, and NMR, along with quantum chemical calculations (R. Meenakshi, 2017).
Photosubstitution Mechanism Studies : Research has been conducted to understand the nucleophilic aromatic photosubstitution mechanisms of nitroaryl ethers, including 2-bromo-5-nitroanisole. This helps in comprehending the chemical reactions these compounds undergo under specific conditions (J. Bonilha et al., 1993).
Occupational Safety and Health : 2-Bromo-5-nitroanisole's impact on workplace safety has been studied. For instance, methods have been developed for determining its concentration in workplace air to assess occupational exposure risks (A. Jeżewska & Agnieszka Woźnica, 2020).
Large-Scale Production Processes : There are studies on the large-scale production of similar compounds, like 5-Bromo-2-nitropyridine, which highlight the challenges and safety considerations in industrial-scale chemical synthesis (A. Agosti et al., 2017).
Occupational Exposure Limits : Investigations have been carried out to determine occupational exposure limits for 2-Bromo-5-nitroanisole, considering its potential health risks and carcinogenic properties (A. Starek, 2019).
Safety Assessment in Cosmetics : 2-Bromo-5-nitroanisole has been studied in the context of its use as a preservative in cosmetic products, evaluating its safety and potential risks (A. Liebert, 1990).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it may act as an electrophile, potentially undergoing reactions with nucleophilic amino acids in proteins, such as cysteine, histidine, and lysine residues .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-5-nitroanisole are currently unknown. Given its structural similarity to other nitroaromatic compounds, it might be involved in redox cycling, leading to the generation of reactive oxygen species and oxidative stress . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-5-nitroanisole are not well-studied. Its molecular weight (232.03 g/mol) suggests that it could be absorbed in the body. Factors such as its solubility, stability, and potential for metabolism by liver enzymes would also significantly impact its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Bromo-5-nitroanisole. For instance, its stability might be affected by exposure to light or high temperatures . Additionally, its solubility and therefore its bioavailability could be influenced by the pH of the environment .
Propiedades
IUPAC Name |
1-bromo-2-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKADLOYTKVXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228070 | |
| Record name | 2-Bromo-5-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77337-82-7 | |
| Record name | 1-Bromo-2-methoxy-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77337-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-nitroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 77337-82-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-5-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-5-NITROANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55S5YMP2XF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B183199.png)










![{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B183213.png)
